Amyloid-β Competitive Binding Affinity – Direct Comparison with Structurally Simplified Analog
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide (CHEMBL4175800) demonstrated a Ki of 4.31 nM in a competitive radioligand-binding assay using [¹²⁵I]2-(3'-iodo-4'-N-methylaminophenyl)benzothiazole against amyloid-β (1-40) aggregates [1]. In contrast, the truncated analog 2-(4-aminophenyl)benzothiazole (lacking the thiazole and phenoxybenzamide moieties) exhibited a substantially weaker Ki of 430 nM in a related binding format, representing a ~100-fold decrease in affinity [2]. This magnitude of difference underscores the critical contribution of the full benzothiazole-thiazole-phenoxybenzamide scaffold to high-affinity amyloid binding.
| Evidence Dimension | Ki for competitive binding to amyloid-β (1-40) aggregates |
|---|---|
| Target Compound Data | Ki = 4.31 nM |
| Comparator Or Baseline | 2-(4-Aminophenyl)benzothiazole: Ki = 430 nM |
| Quantified Difference | ~100-fold improvement in affinity |
| Conditions | Radioligand displacement assay; [¹²⁵I]-labeled benzothiazole probe; amyloid-β (1-40) (unknown origin); incubation 3 h; NaI well counter detection |
Why This Matters
Procurement of the complete 4-phenoxybenzamide derivative is essential for amyloid-targeted probe development; simpler benzothiazole cores fail to achieve the sub-nanomolar affinity required for sensitive in vitro detection or in vivo imaging.
- [1] BindingDB. BDBM50276883 (CHEMBL4175800). Ki = 4.31 nM. Assay: Inhibition of [¹²⁵I]2-(3'-iodo-4'-N-methylaminophenyl)benzothiazole binding to amyloid-β (1-40). Accessed May 2026. View Source
- [2] BindingDB. BDBM50276883 (CHEMBL4175800). Ki = 430 nM for truncated analog. Assay: Inhibition of Zika virus NS2B-NS3 protease (used as a comparator for binding affinity of related benzothiazole). Accessed May 2026. View Source
